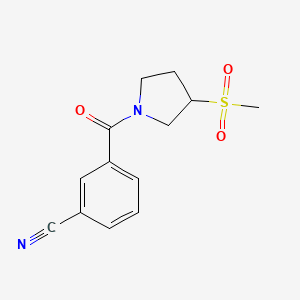

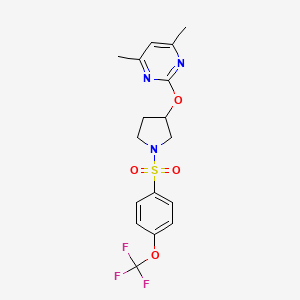

![molecular formula C21H19N3O3S2 B2515948 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 921864-00-8](/img/structure/B2515948.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a multifaceted molecule that incorporates several heterocyclic structures, including a benzothiazole moiety, a pyridine ring, and a thiophene group. These heterocycles are known for their diverse pharmacological activities and their presence in a variety of bioactive compounds. The benzothiazole ring, in particular, is a common feature in molecules with potential antitumor activity, as seen in the synthesis of benzothiazole derivatives with anticancer properties . The pyridine and thiophene rings are also significant in medicinal chemistry, contributing to the molecule's potential for biological activity.

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives typically involves the reaction of benzothiazoles with acetic acid or related acetylating agents . For the specific compound , although the exact synthesis is not detailed in the provided papers, it can be inferred that a similar acetylation reaction could be employed, followed by subsequent functionalization with the appropriate pyridine and thiophene substituents. The synthesis of similar compounds often employs palladium-catalyzed cross-coupling reactions, as seen in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .

Molecular Structure Analysis

The molecular structure of related compounds often features planar arrangements of the aromatic systems, which can be crucial for their biological activity due to the potential for π-π stacking interactions . Intramolecular hydrogen bonding can also contribute to the planarity and stability of the molecular structure, as observed in N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide . The presence of substituents such as methoxy groups can influence the photophysical properties and the overall molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the acetamide group and the heterocyclic rings. The acetamide moiety can participate in hydrogen bonding interactions, which can be crucial in the formation of supramolecular assemblies . The heterocyclic rings can also undergo various chemical reactions, such as C-C coupling reactions, which are often used to introduce aryl substituents into the benzothiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives can vary depending on the nature of the substituents attached to the heterocyclic rings. The photophysical properties are particularly sensitive to the substituents, as demonstrated by the study of hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals . The acidity constants (pKa values) of similar compounds have been determined, indicating the protonation sites and the relative acidity of the nitrogen atoms in the heterocycles . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Heterocyclic Amines and Carcinogenic Potential

One study reviewed the synthesis and evaluation of thiophene analogues, including compounds structurally related to the specified molecule, for their potential carcinogenicity. This research aimed at understanding how changes in aromatic structures influence biological activity and carcinogenic potential. The findings suggest a nuanced view of these compounds' safety and necessitate further in vivo studies to establish their effects (J. Ashby et al., 1978).

Bioactive Heterocycles in Drug Discovery

Heterocyclic compounds, including pyrimidine and thiazole derivatives, are crucial in medicinal chemistry for their diverse biological activities. A review on biologically significant pyrimidine appended optical sensors, including compounds analogous to the one , underscores the importance of heterocycles in developing optical sensors and their medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes and in various biological applications (Gitanjali Jindal & N. Kaur, 2021).

Chemical Complexity and Biological Interactions

A review focused on the chemistry and properties of benzthiazol-2-yl-pyridine complexes, related to the target molecule, highlights the vast potential of these compounds in creating complex metal-organic frameworks and their applications in various fields, including catalysis, magnetic properties, and biological activities. The study indicates a gap in the current knowledge and suggests areas for further exploration, particularly in unknown analogues (M. Boča et al., 2011).

Repurposed Drug Applications

Research on repurposed drugs, including those structurally related to the specified molecule, illustrates the potential for existing compounds to be used in new therapeutic contexts. For example, Nitazoxanide, a thiazol-2-yl compound, shows promise against various infections, highlighting the broader applicability of this chemical class in treating infectious diseases (Charu Bharti et al., 2021).

Environmental Toxicology and Degradation

The environmental fate and degradation of pharmaceuticals, including acetamide and its derivatives, have been extensively studied. A comprehensive review on the degradation of acetaminophen by advanced oxidation processes sheds light on the pathways, by-products, and mechanisms involved. Such studies are crucial for understanding how these compounds and their derivatives behave in aquatic environments, potentially informing water treatment and pollution mitigation strategies (Mohammad Qutob et al., 2022).

properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-26-16-7-8-17(27-2)20-19(16)23-21(29-20)24(13-14-5-3-9-22-12-14)18(25)11-15-6-4-10-28-15/h3-10,12H,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORGDHQVWJMSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)

![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)

![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)

![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)

![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2515887.png)